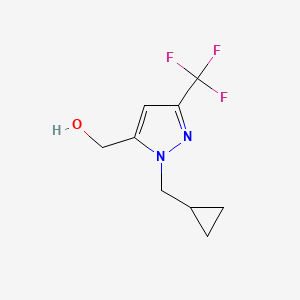

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

CAS No.: 2097962-97-3

Cat. No.: VC3210560

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097962-97-3 |

|---|---|

| Molecular Formula | C9H11F3N2O |

| Molecular Weight | 220.19 g/mol |

| IUPAC Name | [2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol |

| Standard InChI | InChI=1S/C9H11F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,6,15H,1-2,4-5H2 |

| Standard InChI Key | YMVFHPPGNKDGPC-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C(=CC(=N2)C(F)(F)F)CO |

| Canonical SMILES | C1CC1CN2C(=CC(=N2)C(F)(F)F)CO |

Introduction

The compound (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a synthetic organic molecule that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound combines a cyclopropylmethyl group and a trifluoromethyl group attached to a pyrazole ring, which is further linked to a methanol group. Despite the lack of specific information on this exact compound in the provided sources, we can infer its properties and potential applications based on similar compounds and the functional groups present.

Potential Biological Activities

Compounds with similar structures, such as those containing pyrazole rings and trifluoromethyl groups, often exhibit significant biological activities. These include:

-

Antimicrobial and Antiviral Properties: Pyrazole derivatives are known for their antimicrobial and antiviral activities.

-

Anti-inflammatory Effects: Some pyrazole compounds have shown anti-inflammatory properties.

-

Cancer Research: Trifluoromethyl groups are used in various cancer drugs due to their ability to enhance drug efficacy.

Synthesis and Preparation

The synthesis of this compound would likely involve a multi-step process starting from a pyrazole core. Common methods include:

-

Pyrazole Ring Formation: This could involve condensation reactions between appropriate precursors.

-

Introduction of Cyclopropylmethyl and Trifluoromethyl Groups: This might involve alkylation reactions for the cyclopropylmethyl group and fluorination methods for the trifluoromethyl group.

-

Methanol Group Attachment: This could be achieved through reduction or nucleophilic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume